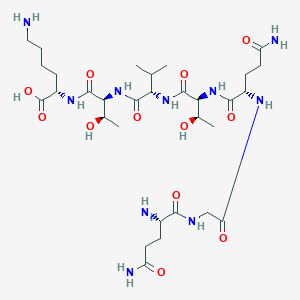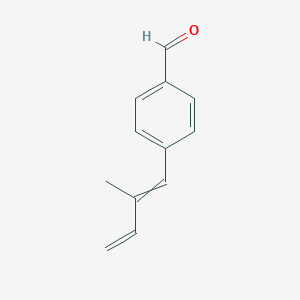
4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 2-methylbuta-1,3-dienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a suitable diene precursor. One common method is the Diels-Alder reaction, where benzaldehyde reacts with 2-methylbuta-1,3-diene under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the product. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-(2-Methylbuta-1,3-dien-1-yl)benzoic acid.
Reduction: 4-(2-Methylbuta-1,3-dien-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, which lacks the 2-methylbuta-1,3-dienyl group.
4-Methylbenzaldehyde: A derivative of benzaldehyde with a methyl group attached to the benzene ring.
4-(2-Methylbuta-1,3-dien-1-yl)benzoic acid: The oxidized form of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of the 2-methylbuta-1,3-dienyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
832125-57-2 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-(2-methylbuta-1,3-dienyl)benzaldehyde |
InChI |
InChI=1S/C12H12O/c1-3-10(2)8-11-4-6-12(9-13)7-5-11/h3-9H,1H2,2H3 |
Clé InChI |
GDBGKAIOWKJITD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)C=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


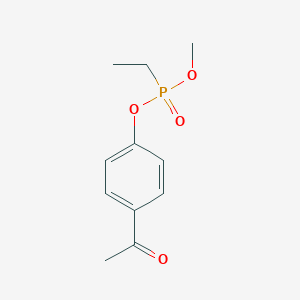
![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
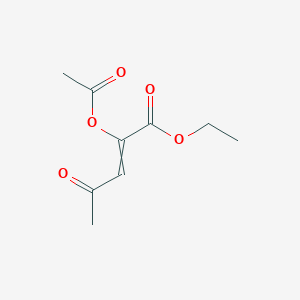
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
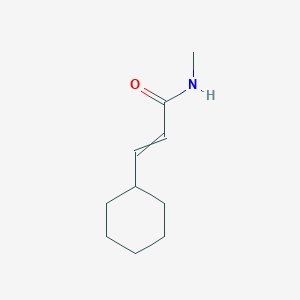
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
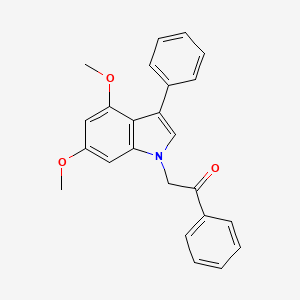
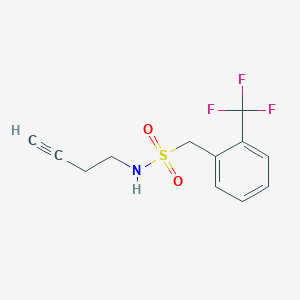
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
